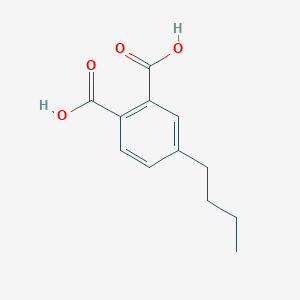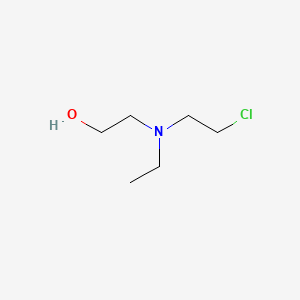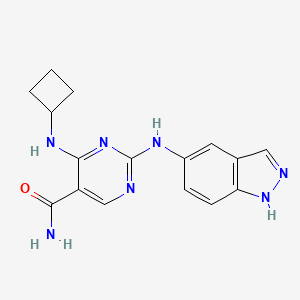
4-(cyclobutylamino)-2-(1H-indazol-5-ylamino)pyrimidine-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Cyclobutylamino)-2-(1H-indazol-5-ylamino)pyrimidine-5-carboxamide is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a pyrimidine ring substituted with a cyclobutylamino group and an indazolylamino group, making it a valuable candidate for research in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(cyclobutylamino)-2-(1H-indazol-5-ylamino)pyrimidine-5-carboxamide typically involves multiple steps, starting with the preparation of the pyrimidine core. One common approach is the reaction of cyclobutylamine with an appropriate indazole derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale synthesis techniques, including continuous flow reactors and automated systems to ensure consistency and efficiency. The choice of reagents and reaction conditions would be optimized to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of multiple functional groups allows for diverse chemical transformations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles and appropriate solvents.
Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of amines.
科学的研究の応用
Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 4-(cyclobutylamino)-2-(1H-indazol-5-ylamino)pyrimidine-5-carboxamide can be used to study enzyme inhibition, receptor binding, and other biochemical processes. Its potential as a pharmacological agent is being explored in various studies.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for therapeutic applications, including the treatment of diseases such as cancer and inflammatory disorders.
Industry: In the industrial sector, this compound can be used in the production of advanced materials and chemicals. Its versatility and reactivity make it suitable for various applications, including the creation of novel polymers and coatings.
作用機序
The mechanism by which 4-(cyclobutylamino)-2-(1H-indazol-5-ylamino)pyrimidine-5-carboxamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism would depend on the biological context and the specific targets involved.
類似化合物との比較
4-(Cyclobutylamino)benzonitrile: This compound shares the cyclobutylamino group but differs in the aromatic ring structure.
4-(Cyclobutylamino)-2-(methylsulfanyl)pyrimidine-5-carboxamide: Similar to the target compound but with a methylsulfanyl group instead of the indazolylamino group.
Uniqueness: 4-(Cyclobutylamino)-2-(1H-indazol-5-ylamino)pyrimidine-5-carboxamide stands out due to its combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical reactions and biological interactions, making it a valuable compound for research and development.
特性
分子式 |
C16H17N7O |
|---|---|
分子量 |
323.35 g/mol |
IUPAC名 |
4-(cyclobutylamino)-2-(1H-indazol-5-ylamino)pyrimidine-5-carboxamide |
InChI |
InChI=1S/C16H17N7O/c17-14(24)12-8-18-16(22-15(12)20-10-2-1-3-10)21-11-4-5-13-9(6-11)7-19-23-13/h4-8,10H,1-3H2,(H2,17,24)(H,19,23)(H2,18,20,21,22) |
InChIキー |
JOKTTWMHGPTPFL-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)NC2=NC(=NC=C2C(=O)N)NC3=CC4=C(C=C3)NN=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl [2-(1-benzothien-2-yl)phenyl]acetate](/img/structure/B15356448.png)

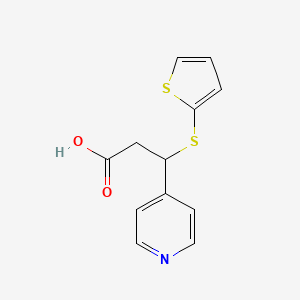
![2-(4-cyclohex-2-en-1-yl-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazole](/img/structure/B15356458.png)
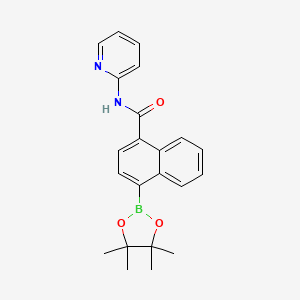

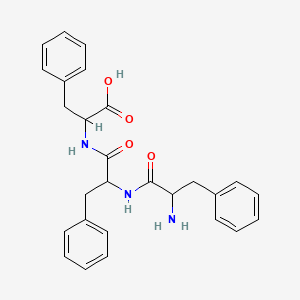
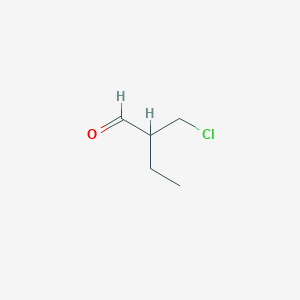
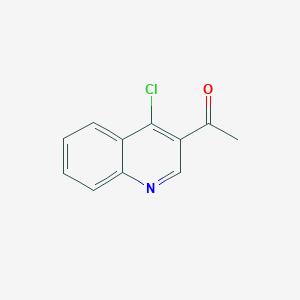
![4-Methoxypyrrolo[2,3-c]pyridine-1-carboxamide](/img/structure/B15356511.png)
